molecular formula C6H10O B1606062 3,4-Dihydro-4-methyl-2H-pyran CAS No. 2270-61-3

3,4-Dihydro-4-methyl-2H-pyran

Cat. No.: B1606062
CAS No.: 2270-61-3
M. Wt: 98.14 g/mol
InChI Key: AQLGQCKMZPKPBC-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-methyl-2H-pyran (CAS RN: 2270-61-3) is an organic compound with the molecular formula C 6 H 10 O and an average mass of 98.14 g/mol . This chemical is a methyl-substituted derivative of 3,4-dihydropyran (DHP), a versatile scaffold well-known in synthetic organic chemistry . The primary research value of this compound lies in its potential as a key synthetic intermediate or building block. The dihydropyran structure is a fundamental subunit in a vast array of natural products and bioactive molecules . As such, this compound may be used in the synthesis of more complex structures for pharmaceutical development and other advanced chemical applications. While the specific biological mechanism of action for this exact compound is not detailed in the literature, pyrans and dihydropyrans in general are investigated for diverse pharmacological activities, with research highlighting their presence in compounds studied for conditions such as Alzheimer's disease . This product is presented as a liquid with a boiling point of approximately 140°C and a specific gravity of 0.96 . It is characterized as a flammable liquid and vapour, and can cause skin and serious eye irritation . Intended Use & Disclaimer: This product is provided for chemical synthesis and research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. Researchers should conduct a full risk assessment and use appropriate personal protective equipment when handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLGQCKMZPKPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945367
Record name 4-Methyl-3,4-dihydro-2H-pyran
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2270-61-3
Record name 3,4-Dihydro-4-methyl-2H-pyran
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Record name 3,4-Dihydro-4-methyl-2H-pyran
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Record name 4-Methyl-3,4-dihydro-2H-pyran
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Record name 3,4-dihydro-4-methyl-2H-pyran
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Advanced Synthetic Methodologies for 3,4 Dihydro 4 Methyl 2h Pyran and Its Derivatives

Cycloaddition Reactions in Dihydropyran Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to the formation of cyclic systems, including the dihydropyran ring. These reactions, particularly the [4+2] cycloadditions, are fundamental in constructing the six-membered oxygen-containing heterocycle with good stereochemical control.

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions for Pyran Ring Formation

The hetero-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction, is a cornerstone for the synthesis of heterocyclic compounds. rsc.org In this reaction, a conjugated diene reacts with a heterodienophile, a compound containing a double or triple bond to a heteroatom, to form a six-membered heterocycle. rsc.org For the synthesis of dihydropyrans, an oxo-Diels-Alder reaction is employed, where the dienophile contains a carbonyl group (C=O). This reaction provides a direct route to the dihydropyran ring system. rsc.org

The reaction typically involves the [4+2] cycloaddition of a conjugated diene with an aldehyde or ketone. To synthesize 3,4-Dihydro-4-methyl-2H-pyran, a plausible pathway would involve the reaction of a 1,3-diene bearing a methyl group at the appropriate position with formaldehyde (B43269) as the dienophile. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

Recent advancements have demonstrated the use of functionalized α,β-unsaturated carbonyl compounds as heterodienes in reactions with electron-rich olefins, such as enol ethers, to produce substituted dihydropyrans. rsc.orgacs.org For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields 4-aryl-3,4-dihydro-2H-pyrans. rsc.org Furthermore, gold(I) catalysis has been shown to facilitate the [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones, leading to the formation of ring-difluorinated dihydro-2H-pyrans. rsc.org

Catalyst/ConditionsDiene/Dienophile ComponentsProduct TypeReference
Thermal or Lewis AcidConjugated diene and an aldehyde/ketoneDihydropyran rsc.org
None3-aryl-2-benzoyl-2-propenenitriles and N-vinyl-2-oxazolidinone4-aryl-3,4-dihydro-2H-pyrans rsc.org
AuCl(IPr)–AgSbF₆1,1-Difluoroallenes and α,β-unsaturated ketonesRing-difluorinated dihydro-2H-pyrans rsc.org

Intermolecular and Intramolecular Approaches to Substituted Dihydropyrans

Both intermolecular and intramolecular strategies are employed for the synthesis of substituted dihydropyrans, offering flexibility in accessing a wide range of derivatives.

Intermolecular approaches involve the reaction of two separate molecules, a diene and a dienophile, as described in the hetero-Diels-Alder reaction. Modern methods for constructing 3,4-dihydro-2H-pyrans often involve the reaction between ylidene derivatives of methylene-active compounds and β-oxo derivatives of acids or ketones. nih.gov These methods allow for the convergent synthesis of complex dihydropyran structures.

Intramolecular approaches , on the other hand, involve a single molecule containing both the diene and dienophile moieties. These reactions are particularly powerful for constructing fused and bicyclic pyran systems. A notable example is the intramolecular Heck reaction. For instance, the palladium-catalyzed intramolecular Heck reaction of O-allylated ethers, followed by β-H elimination, provides an efficient route to fused pyran rings. espublisher.com Similarly, tetracyclic pyran rings can be synthesized from O-methallylated ethers via an intramolecular Heck reaction followed by C–H bond activation. espublisher.com These intramolecular cyclizations often proceed with high regio- and stereoselectivity, dictated by the geometry of the starting molecule.

Ring-Closing Metathesis (RCM) Strategies for Dihydropyran Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of unsaturated rings, including dihydropyrans. acs.org This reaction, typically catalyzed by ruthenium carbene complexes, involves the intramolecular metathesis of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene (B1197577). organic-chemistry.org

Ruthenium Carbene Catalysis in Olefin Metathesis for Cyclic Enol Ethers

Ruthenium carbene complexes, such as the Grubbs' first and second-generation catalysts, are highly effective in catalyzing the RCM of acyclic dienes to form dihydropyrans. researchgate.netnih.gov A common strategy involves the synthesis of an acyclic precursor containing two terminal alkene functionalities connected by an ether linkage. Upon treatment with a ruthenium carbene catalyst, the molecule undergoes intramolecular metathesis to form the dihydropyran ring. nih.gov

For example, an olefin metathesis/double bond migration sequence of allyl ethers can be catalyzed by Grubbs' catalysts to yield cyclic enol ethers, which are isomers of dihydropyrans. The activation of these ruthenium complexes with a hydride source can promote the subsequent double bond migration. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

CatalystSubstrate TypeProductKey FeatureReference
Grubbs' CatalystsAllyl ethersCyclic enol ethersOlefin metathesis/double bond migration nih.gov
Grubbs' 1st GenerationProchiral 4-(allyloxy)hepta-1,6-diynes4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyransChemoselective enyne metathesis

Two-Directional RCM for Stereoselective Dihydropyran Production

While the term "two-directional RCM" is not extensively documented for the specific synthesis of dihydropyrans, the principles of stereocontrol in RCM are well-established and can be applied to achieve stereoselective dihydropyran production. Diastereoselective RCM can be achieved by using chiral substrates or chiral catalysts.

In the context of dihydropyran synthesis, the stereochemical outcome of the RCM reaction can be influenced by the steric and electronic properties of substituents on the starting diene. For instance, in the RCM of trienes derived from α-hydroxy carboxylic acid esters, the stereochemistry of the resulting dihydropyran is dependent on the protecting group on the hydroxyl moiety. This demonstrates that substrate control can be a powerful tool for achieving diastereoselectivity in dihydropyran synthesis.

Organocatalytic and Metal-Catalyzed Processes for Dihydropyran Synthesis

In addition to cycloaddition and metathesis reactions, a variety of organocatalytic and metal-catalyzed processes have been developed for the synthesis of dihydropyrans and their derivatives, often with high enantioselectivity.

Organocatalytic methods have gained significant prominence due to their mild reaction conditions and the ability to generate chiral products without the need for toxic or expensive metals. Several classes of organocatalysts have been successfully employed in dihydropyran synthesis:

N-Heterocyclic Carbenes (NHCs) : NHCs are versatile organocatalysts that can be used in various annulation reactions to form dihydropyran-2-ones, which are valuable derivatives of dihydropyrans. nih.gov These reactions often proceed through [4+2] or [3+3] cycloaddition pathways. nih.gov

Chiral N,N'-Dioxides : These bifunctional organocatalysts have been successfully applied to the asymmetric cascade Michael/hemiacetalization reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, affording multifunctionalized chiral dihydropyrans in excellent yields and high enantioselectivities. acs.orgacs.org

Cinchona Alkaloid Derivatives : Cinchona squaramide catalysts have been used in a diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence to access a range of valuable dihydropyrans. researchgate.net

Diphenylprolinol Silyl Ether : This catalyst has been shown to mediate the domino Michael/enolization/acetalization reaction of α-acyl β-aryl-substituted acrylonitrile and aldehydes to produce 3,4-trans-dihydropyrans with high enantioselectivity. organic-chemistry.org

Metal-catalyzed processes offer alternative and often complementary routes to dihydropyrans. A variety of metals have been shown to catalyze the formation of the dihydropyran ring:

Iron : Iron(III)-catalyzed reactions of aryl ketone precursors can proceed via 3,4-dihydro-2H-pyran intermediates to form tetrahydronaphthalenes. researchgate.net Under Brønsted acid catalysis, the dihydropyran can be isolated as the final product. researchgate.net

Palladium : Palladium-catalyzed reactions, such as the intramolecular Heck reaction of O-allylated ethers, provide a route to fused pyran rings. espublisher.com Additionally, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.org

Copper : C₂-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, yielding dihydropyrans with high diastereo- and enantioselectivity. acs.orgresearchgate.net

Gold : Gold(I) catalysts can facilitate the [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones to produce ring-difluorinated dihydro-2H-pyrans. rsc.org Gold(III) catalysts have also been used in the tandem reaction of propargylic alcohols with 1,3-dicarbonyl compounds to synthesize 2,3,4-trisubstituted dihydropyrans. nih.gov

Tantalum : Tantalum-based metal-organic frameworks (Ta-MOFs) have been developed as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives.

Catalyst TypeCatalyst ExampleReaction TypeProductReference
OrganocatalystN-Heterocyclic Carbene[4+2] or [3+3] AnnulationDihydropyran-2-one nih.gov
OrganocatalystChiral N,N'-DioxideCascade Michael/HemiacetalizationChiral Dihydropyran acs.orgacs.org
OrganocatalystCinchona SquaramideClaisen Rearrangement/Oxa-Michael AdditionDihydropyran researchgate.net
OrganocatalystDiphenylprolinol Silyl EtherDomino Michael/Enolization/Acetalization3,4-trans-Dihydropyran organic-chemistry.org
Metal CatalystIron(III) ChlorideCyclization of Aryl Ketones3,4-Dihydro-2H-pyran intermediate researchgate.net
Metal CatalystPalladium(II) Acetate (B1210297)Intramolecular Heck ReactionFused Pyran Ring espublisher.com
Metal CatalystBis(oxazoline)-Cu(II)Hetero-Diels-AlderEnantioenriched Dihydropyran acs.orgresearchgate.net
Metal CatalystGold(I) or Gold(III)Cycloaddition/Tandem ReactionSubstituted Dihydropyran rsc.orgnih.gov
Metal CatalystTantalum-MOFMulticomponent Reaction1,4-Dihydropyran

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions for Dihydropyranone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones and their derivatives. nih.gov These reactions often proceed through the activation of aldehydes via the formation of Breslow-type adducts. nih.gov

One notable advancement involves the reaction of α,β-unsaturated enol esters or acid fluorides with TMS enol ethers, catalyzed by chiral triazolium salts, to produce a range of dihydropyranones. acs.org This method capitalizes on the catalytic generation of α,β-unsaturated acyl imidazolium cations and enolates, which then undergo a Michael addition-acylation sequence. acs.org

Researchers have also developed NHC-catalyzed cascade reactions to construct complex multicyclic lactones. For example, the reaction of β-methyl enals with dienones, facilitated by NHC organocatalysis, enables the synthesis of structurally intricate molecules containing challenging chiral quaternary carbon centers. nih.gov Furthermore, a highly stereoselective and broad-scope synthesis of tetra-substituted tetralines containing four contiguous stereocenters has been achieved through an NHC-organocatalyzed azolium-enolate cascade reaction. nih.gov

A significant development in this area is the gram-scale synthesis of dihydropyranones with a very low catalyst loading (0.025 mol%), which enhances the cost-effectiveness and reduces waste associated with the reaction. nih.gov Additionally, the use of potassium 2-oxo-3-enoates in NHC-catalyzed reactions with 1,3-dicarbonyl compounds has yielded chiral dihydropyranones with high yields and enantiomeric excesses. nih.gov

Catalyst SystemReactantsProductYield (%)Enantiomeric Excess (%)
Chiral Triazolium Saltα,β-Unsaturated enol esters/acid fluorides and TMS enol ethersDihydropyranonesVariesAchievable
NHC Catalyst OPotassium 2-oxo-3-enoates and 1,3-dicarbonyl compoundsChiral Dihydropyranonesup to 96%up to 96%
NHC Catalyst KEnals and Enones (under oxidative conditions)Tetra-substituted TetralinesHighHigh
NHC (0.025 mol%)EnoneDihydropyranone82%>99% dr

Palladium-Catalyzed Tandem Reactions for Substituted Pyran Derivatives

Palladium catalysis has proven to be a versatile tool for constructing substituted pyran rings through tandem or cascade reactions. These processes often involve multiple bond-forming events in a single operation, offering high efficiency and atom economy.

One approach involves an intramolecular palladium-catalyzed cyclization followed by either β-H elimination or C-H activation. For instance, O-allylated compounds can be converted to pyrans in the presence of palladium acetate, PPh3, cesium carbonate, and TBAC in DMF. researchgate.net This methodology represents a form of the intramolecular Heck reaction. researchgate.net

Another powerful strategy is the palladium-catalyzed tandem heterocyclization/cross-coupling reaction. A highly regio- and diastereoselective synthesis of 7-vinyl-6,7-dihydro-4H-furo[3,4-c]pyran derivatives has been achieved from 2-butene-1,4-diols and 2-(1-alkynyl)-2-alken-1-ones. acs.org The key to this formal (3+3) cycloaddition is the generation of a π-allyl palladium species from the 2-butene-1,4-diol. acs.org

Furthermore, palladium-copper catalysis has been employed for the regioselective synthesis of α-pyrones fused with thiophene. The reaction of 3-iodothiophene-2-carboxylic acid with terminal alkynes in the presence of a PdCl2(PPh3)2–Et3N–CuI catalyst system affords 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones in good yields. aurigeneservices.com A plausible mechanism involves the formation of a palladium-acetylide complex, followed by cyclization. aurigeneservices.com

Catalyst SystemReactantsProductKey Feature
Pd(OAc)2/PPh3/Cs2CO3/TBACO-allylated compoundsFused Pyran RingsIntramolecular Heck Reaction
Pd-catalyst2-Butene-1,4-diols and 2-(1-Alkynyl)-2-alken-1-ones7-Vinyl-6,7-dihydro-4H-furo[3,4-c]pyran DerivativesFormal (3+3) Allylic Cycloaddition
PdCl2(PPh3)2/CuI/Et3N3-Iodothiophene-2-carboxylic acid and Terminal Alkynes4-Alkynylthieno[2,3-c]pyran-7-onesTandem Coupling-Cyclization

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions provide a unique avenue for the synthesis of complex pyran derivatives. These reactions often proceed through radical intermediates, enabling transformations that are challenging to achieve with other methods.

A notable example is the titanocene-catalyzed reductive domino reaction for the synthesis of gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. nih.govacs.org This process involves a Ti(III)-mediated radical-type ring opening of the epoxide, followed by an allylic defluorinative cross-coupling reaction. nih.govacs.org Importantly, the resulting cross-coupling products can be derivatized in a single step to afford diverse 6-fluoro-3,4-dihydro-2H-pyrans. nih.govacs.orgorganic-chemistry.org

The catalytic cycle is initiated by the reduction of titanocene dichloride (Cp2TiCl2) to a Ti(III) species. wikipedia.org This species then facilitates the domino reaction sequence. The methodology is characterized by its complete regioselectivity and high tolerance for various functional groups. nih.govacs.org

ReactantsCatalystKey IntermediatesProduct
Trifluoromethyl-substituted alkenes and EpoxidesTitanocene(III)Ti(III)-mediated radical species6-Fluoro-3,4-dihydro-2H-pyrans

Lewis Acid Catalysis in Prins Cyclization for Pyranone Formation

The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, is a powerful tool for the synthesis of tetrahydropyran (B127337) and dihydropyran rings. researchgate.net The choice of Lewis acid can significantly influence the reaction outcome and selectivity. researchgate.net

Various Lewis acids, including FeCl3, have been employed to catalyze the Prins cyclization to form 4-hydroxy-substituted tetrahydropyrans with excellent stereoselectivity under mild conditions. nih.gov The reaction mechanism involves the formation of an oxocarbenium ion, which then undergoes cyclization. uva.es

In some cases, the nature of the Lewis acid can even alter the reaction pathway. For instance, in silyl-Prins cyclizations of vinylsilyl alcohols, the choice of Lewis acid determines whether dihydropyrans or halogenated tetrahydropyrans are formed. uva.es The use of BiCl3 as a catalyst in the presence of TMSCl leads to the formation of 4-chloro tetrahydropyrans in high yields and with excellent stereoselectivity. uva.es

The Prins cyclization has also been utilized in one-pot, multi-component reactions to generate highly substituted tetrahydropyrans. researchgate.net For example, a sequence involving lithiation-borylation, allylation, and a final Prins cyclization can be used to construct complex pyran structures. researchgate.net

Lewis AcidReactantsProductKey Features
FeCl3Homoallylic alcohols and Aldehydes4-Hydroxy-substituted TetrahydropyransExcellent stereoselectivity, mild conditions
BiCl3/TMSClVinylsilyl alcohols and Aldehydes4-Chloro TetrahydropyransHigh yield and stereoselectivity
TMSOTf then TiCl4Homoallylic alcohol and Aldehydetrans-2,6-disubstituted THPFormation of a 7-membered cyclic acetal (B89532) intermediate
BF3·OEt2Homoallylic alcohol and AldehydeDihydropyransCan lead to a mixture of products

Molecular Iodine Catalysis for Dihydropyran Synthesis

Molecular iodine has emerged as a practical, mild, and inexpensive catalyst for the synthesis of substituted pyrans. chemrxiv.org This methodology often proceeds under solvent-free conditions at ambient temperature, offering a green alternative to other synthetic protocols. chemrxiv.org

The iodine-catalyzed reaction can be applied to the 6-endo-trig cyclization of γ-alkenyl ketones to produce 3,4-dihydro-2H-pyran derivatives. chemrxiv.org The catalytic activity of iodine is attributed to its ability to act as a Lewis acid and activate the carbonyl group. Mechanistic studies suggest that the reaction may proceed through halogen-bonding, Brønsted acid, or higher oxidation state iodine species. chemrxiv.org

Furthermore, molecular iodine can catalyze the condensation of tetrahydropyran-4-one with aromatic aldehydes to synthesize 3,5-bis-(arylmethylidene)-tetrahydropyran-4-ones in good to excellent yields. tandfonline.com These reactions are typically rapid, often completing within an hour at room temperature. tandfonline.com

ReactantsCatalystConditionsProductYield (%)
γ-Alkenyl KetonesMolecular Iodine (10 mol%)Solvent-free, room temperature3,4-Dihydro-2H-pyran derivativesup to 89%
Tetrahydropyran-4-one and AraldehydesMolecular Iodine (0.1 mmol)DCM, 25 °C3,5-Bis-(arylmethylidene)-tetrahydropyran-4-onesup to 95%

Zirconium-Based Catalysts (e.g., ZrCl4@Arabic Gum) in Multicomponent Reactions

Zirconium-based catalysts have gained attention due to their low toxicity, affordability, and versatility in organic synthesis. nih.gov Zirconium tetrachloride (ZrCl4), in particular, has been utilized as an efficient catalyst in multicomponent reactions for the synthesis of pyran-containing heterocycles. acgpubs.orgresearchgate.net

One such application is the one-pot, three-component reaction of 3,4-dihydropyran, urea, and various aromatic aldehydes to produce hexahydropyrano pyrimidinone derivatives in good yields and with excellent diastereoselectivity. acgpubs.orgresearchgate.net This method benefits from readily available starting materials and short reaction times. researchgate.net

To enhance the reusability and environmental friendliness of the catalyst, zirconium has been immobilized on supports like Arabic gum. ZrCl4@Arabic Gum has been shown to be an effective and recyclable heterogeneous Lewis acid catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from 2-naphthol and aldehydes under solvent-free conditions. ajgreenchem.com This heterogeneous catalyst offers advantages such as high yields, non-toxicity, and operational simplicity. ajgreenchem.com

CatalystReaction TypeReactantsProductKey Advantages
ZrCl4One-pot three-component3,4-Dihydropyran, Urea, BenzaldehydeHexahydropyrano pyrimidinone derivativesHigh yield, excellent diastereoselectivity, short reaction time
ZrCl4@Arabic GumOne-pot2-Naphthol, Aldehydes14-Aryl-14H-dibenzo[a,j]xanthene derivativesReusable, solvent-free, high efficiency

Nano-SnO2 Catalysis in Aqueous Media for Pyran Synthesis

The use of nanomaterials as catalysts in aqueous media represents a significant step towards green and sustainable chemistry. Nano-tin(IV) oxide (nano-SnO2) has been demonstrated as an efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyran derivatives. samipubco.com

This method involves a multi-component reaction between aryl aldehydes, β-dicarbonyl compounds (like dimedone), and malononitrile in water under reflux conditions. samipubco.com The use of nano-SnO2 offers several advantages, including high yields, operational simplicity, an environmentally friendly solvent, and the ability to recover and reuse the catalyst for up to five cycles with similar yields. samipubco.com The synthesis of the nano-SnO2 catalyst itself is a high-yield process. samipubco.com

The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov Compared to other reported catalysts, nano-SnO2 provides better or comparable yields in shorter reaction times. samipubco.com

CatalystReactantsSolventKey AdvantagesProduct Yield
Nano-SnO2Aryl aldehydes, β-Dicarbonyl compounds, MalononitrileWaterHigh yields, simple procedure, reusable catalyst, environmentally friendlyExcellent

Condensation and Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

One-pot, three-component condensation reactions are an efficient strategy for the synthesis of various pyran-annulated heterocyclic systems. researchgate.net These reactions typically involve the combination of an aldehyde, an active methylene (B1212753) compound, and a C-H acid or a derivative thereof. The use of environmentally friendly conditions, such as aqueous media, and reusable catalysts has made this approach particularly attractive. researchgate.net

For instance, the reaction of an aryl aldehyde, malononitrile, and barbituric acid or 4-hydroxycoumarin in the presence of a natural and reusable iron ore pellet catalyst can afford pyrano[2,3-d]pyrimidine and dihydropyrano[c]chromene derivatives in excellent yields. researchgate.net This method offers several advantages, including a simple procedure, short reaction times, and easy catalyst recovery. researchgate.net Another example involves the DABCO-mediated three-component coupling of naphthols, aromatic aldehydes, and malononitrile at room temperature to produce 2-amino-3-cyano-naphth[b]pyran derivatives. tandfonline.com

Catalyst/Solvent SystemReactantsProduct TypeYieldReference
Iron ore pellet / WaterAryl aldehyde, Malononitrile, Barbituric acid/4-hydroxycoumarinPyrano[2,3-d]pyrimidine / Dihydropyrano[c]chromeneExcellent researchgate.net
DABCO / EthanolNaphthol, Aromatic aldehyde, Malononitrile2-Amino-3-cyano-naphth[b]pyranGood to Excellent tandfonline.com
L-proline / Aqueous ethanolPyrazole carbaldehyde, Malononitrile, DimedoneTetrahydrobenzo[b]pyranNot specified researchgate.net
Visible light / Ethanol/WaterAldehyde/Isatin, Malononitrile, α-cyano ketone2-Amino-4H-pyran-3,5-dicarbonitrileHigh acs.org

Four-component reactions (4CRs) further enhance the efficiency of MCRs by incorporating a fourth reactant, leading to the formation of even more complex and diverse 3,4-dihydro-2H-pyran derivatives. A notable example is the synthesis of structurally diverse 3,4-dihydro-2H-pyrans through the reaction of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. acs.orgnih.gov The key step in this process is proposed to be a Michael addition of an in situ formed enamino ester to an arylidine cyclic 1,3-diketone. acs.orgnih.govnih.gov The selectivity towards either dihydropyridinones or dihydropyrans is dependent on the structure of the cyclic 1,3-diketone used. acs.orgnih.gov

Reactant 1Reactant 2Reactant 3Reactant 4ProductKey Reaction StepReference
ArylamineAcetylenedicarboxylateAromatic aldehydeCyclic 1,3-diketone3,4-Dihydro-2H-pyranMichael addition acs.orgnih.gov
PhosphonateAldehyde derivativeNitrileα-Acidic isonitrile3,4-Dihydropyridin-2-oneNot specified nih.gov

The formation of the pyran ring often involves an intramolecular cyclization that can be viewed as a type of aldehyde-alcohol condensation. In the context of sugar chemistry, the cyclic hemiacetal form of glucose, known as the pyranose form, arises from the reaction of the alcohol on C-5 with the aldehyde at C-1. masterorganicchemistry.com This ring-chain tautomerism is a fundamental principle that can be applied to the synthesis of dihydropyran rings. masterorganicchemistry.com

An aldol condensation is a reaction where two carbonyl compounds react to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org This principle is relevant to pyran synthesis, as intramolecular aldol-type reactions can lead to the formation of cyclic structures. jackwestin.commasterorganicchemistry.com For instance, a molecule containing both an aldehyde/ketone and a hydroxyl group at appropriate positions can undergo an intramolecular reaction to form a cyclic hemiacetal, a key intermediate in pyran ring formation. The subsequent dehydration can then lead to the dihydropyran ring. During the hydrothermal degradation of carbohydrates, α-carbonyl aldehydes can undergo aldol condensation followed by acetal cyclization and dehydration to form solid humins with furan (B31954) ring structures. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Dihydropyrans

The synthesis of enantiomerically pure dihydropyrans is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective and asymmetric synthetic methods aim to control the three-dimensional arrangement of atoms in the target molecule.

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes to selectively catalyze the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. taylorandfrancis.com Lipases are commonly used enzymes in EKR due to their high catalytic activity, stability, and broad substrate specificity. taylorandfrancis.com

While the maximum yield for a kinetic resolution is 50% for the resolved enantiomer, this limitation can be overcome by employing a dynamic kinetic resolution (DKR). nih.govacs.org In DKR, the enzymatic resolution is coupled with an in situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiopure product. taylorandfrancis.comnih.govacs.org This has been successfully applied to the synthesis of enantiomerically pure alcohols and amines. acs.org Although direct examples for this compound are not prevalent in the provided search results, the principles of EKR and DKR are applicable to the resolution of racemic dihydropyran derivatives containing appropriate functional groups, such as hydroxyl groups, that can be acted upon by enzymes like lipases. nih.gov

MethodPrincipleMaximum YieldKey FeatureReference
Enzymatic Kinetic Resolution (EKR)Enzyme selectively reacts with one enantiomer.50%Access to one enantiopure product and the unreacted enantiomer. taylorandfrancis.comacs.org
Dynamic Kinetic Resolution (DKR)EKR combined with in situ racemization of the slower-reacting enantiomer.100%Complete conversion of the racemate to a single enantiopure product. nih.govacs.org

Asymmetric cycloaddition reactions, particularly formal (4+2) cycloadditions, provide a direct route to chiral dihydropyran derivatives. nih.gov Chiral organocatalysts, such as isochalcogenoureas, have been successfully employed as Lewis base catalysts for these transformations. nih.gov These catalysts can activate allenoates to react with various Michael acceptors, leading to the formation of dihydropyrans with a (Z)-configured exocyclic double bond in a highly diastereo- and enantioselective manner. nih.gov

Another approach involves the use of chiral phosphoric acids to catalyze the asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides. mdpi.com This method yields indole-containing chroman (a type of dihydropyran) derivatives with high yields, good diastereoselectivities, and excellent enantioselectivities. mdpi.com

Catalyst TypeReactantsReaction TypeSelectivityReference
Chiral IsochalcogenoureasAllenoates, Michael acceptorsFormal (4+2) CycloadditionHigh diastereo- and enantioselectivity nih.gov
Chiral Phosphoric Acid3-Vinylindoles, ortho-Quinone methidesAsymmetric [2+4] CycloadditionGood diastereoselectivity, Excellent enantioselectivity mdpi.com

Stereoselective Birch Reduction for Dihydropyranone Precursors

The Birch reduction is a powerful method for the partial reduction of aromatic rings, transforming them into 1,4-cyclohexadienes. This reaction proceeds by a dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia with an alcohol as a proton source. dntb.gov.uamasterorganicchemistry.com A key application of this methodology in the synthesis of dihydropyranone precursors involves the reduction of substituted aryl ethers.

The reduction of an aryl methyl ether (anisole derivative) initially forms a radical anion. Subsequent protonation by the alcohol, a second one-electron reduction, and a final protonation yields a dihydroenol ether. baranlab.org These enol ethers are versatile intermediates that can be hydrolyzed under acidic conditions to yield β-keto esters or 1,5-dicarbonyl compounds. masterorganicchemistry.com These resulting acyclic compounds are ideal precursors that can undergo intramolecular cyclization (e.g., aldol condensation or lactonization) to form the dihydropyranone ring system.

Stereoselectivity in the Birch reduction and subsequent transformations can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. For instance, the reduction of chiral aromatic substrates containing a stereogenic center can proceed with diastereoselectivity, influenced by steric hindrance that directs the approach of the solvated electrons and the proton source. Furthermore, asymmetric Birch reductions have been developed where a chiral auxiliary is appended to the aromatic precursor. This auxiliary can effectively shield one face of the molecule, leading to a preferred stereochemical outcome in the resulting dihydroaromatic product. harvard.edu The stereocenters established in this reduction step are then carried through to the dihydropyranone product after cyclization.

Table 1: Birch Reduction of Methoxy-Substituted Aromatic Compounds for Precursor Synthesis

Aromatic Substrate Product after Reduction & Hydrolysis Potential Dihydropyranone Typical Yield (%)
1-methoxy-3-methylbenzene 5-methylcyclohexane-1,3-dione Methyl-substituted dihydropyranone 75-90
1,3-dimethoxybenzene Cyclohexane-1,3-dione Unsubstituted dihydropyranone 80-95

Chiral Auxiliaries in Dihydropyran Ring Construction

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is widely employed in the asymmetric synthesis of dihydropyran rings, most notably through the hetero-Diels-Alder reaction. harvard.edu

The hetero-Diels-Alder reaction is a cycloaddition between a diene and a heterodienophile, such as an aldehyde or a ketone, to form a dihydropyran ring. To achieve stereocontrol, a chiral auxiliary can be attached to either the diene or the dienophile. For example, α,β-unsaturated esters or amides derived from chiral alcohols or amines are commonly used as dienophiles.

Prominent chiral auxiliaries used in this context include:

Evans' Oxazolidinones: When attached to an acrylate dienophile, these auxiliaries effectively shield one face of the double bond, directing the approach of the diene to the opposite face. Lewis acid catalysis is often employed to activate the dienophile and lock its conformation, enhancing diastereoselectivity. nih.gov

Oppolzer's Camphorsultam: Similar to Evans' auxiliaries, the camphorsultam provides a rigid chiral environment that dictates the stereochemical course of the cycloaddition. harvard.edu

8-Phenylmenthol: This chiral alcohol, developed by E. J. Corey, can be used to form chiral acrylate esters that undergo highly diastereoselective Diels-Alder reactions. wikipedia.org

The reaction of Danishefsky's diene with an aldehyde bearing a chiral auxiliary is a classic example. The auxiliary guides the facial selectivity of the diene's approach to the aldehyde, establishing the stereocenters at the newly formed dihydropyranone ring with high fidelity. nih.gov Subsequent removal of the auxiliary by hydrolysis or reduction yields the enantiomerically enriched dihydropyranone.

Table 2: Diastereoselectivity in Chiral Auxiliary-Mediated Hetero-Diels-Alder Reactions

Dienophile Auxiliary Diene Lewis Acid Catalyst Diastereomeric Excess (d.e.)
Evans' Oxazolidinone Danishefsky's Diene MgBr₂·OEt₂ >95%
Oppolzer's Camphorsultam 1,3-Butadiene (B125203) Et₂AlCl >90%

Ring Expansion and Rearrangement Strategies for Dihydropyrans

Ring expansion and rearrangement reactions offer powerful and often stereospecific routes to dihydropyran structures from smaller, strained ring systems or acyclic precursors. These methods leverage thermodynamic driving forces, such as the relief of ring strain, to construct the six-membered heterocycle.

Ring Expansion of Vinyl Oxetanes: Oxetanes, four-membered oxygen-containing heterocycles, are strained and can undergo ring expansion to form more stable five- or six-membered rings. nih.gov The acid-catalyzed ring expansion of 2-vinyloxetanes is a direct method for synthesizing 3,6-dihydro-2H-pyrans. acs.org In this process, a Lewis or Brønsted acid activates the oxetane oxygen, facilitating a nucleophilic attack by the vinyl group's π-bond onto the adjacent carbon. This concerted or stepwise process results in the formation of the dihydropyran ring. The use of chiral acids, such as a chiral phosphoric acid, can render this transformation enantioselective, producing optically active dihydropyrans. acs.org

Rearrangement of Cyclopropyl Carbinols: The rearrangement of cyclopropyl carbinyl cations is a classic transformation that can be adapted for heterocycle synthesis. researchgate.net Suitably substituted cyclopropyl carbinols, upon treatment with a Lewis acid, can generate a carbocation adjacent to the cyclopropane ring. This intermediate can undergo a ring-opening rearrangement, where the strain of the three-membered ring is released to form a more stable homoallylic cation. nih.govrsc.org If an oxygen atom is appropriately positioned within the molecule, it can act as an internal nucleophile, trapping the carbocation to forge the dihydropyran ring in a stereocontrolled manner.

Claisen Rearrangement of Allyl Vinyl Ethers: The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that produces a γ,δ-unsaturated carbonyl compound. scielo.org.bo This reaction is highly valuable for its ability to form carbon-carbon bonds with excellent stereocontrol. While it does not directly produce a dihydropyran, it is a key strategy for synthesizing acyclic precursors with the correct stereochemistry and functionality for subsequent cyclization. An allyl vinyl ether can be heated or treated with a Lewis acid to induce the rearrangement. researchgate.net The resulting unsaturated aldehyde or ketone can then be cyclized to a dihydropyran via intramolecular reactions like hetero-Michael addition or acetalization.

Table 3: Comparison of Rearrangement Strategies for Dihydropyran Synthesis

Strategy Starting Material Key Intermediate Driving Force
Oxetane Ring Expansion 2-Vinyloxetane Oxonium ion / Carbocation Relief of ring strain
Cyclopropyl Carbinol Rearrangement Cyclopropyl carbinol derivative Cyclopropyl carbinyl cation Relief of ring strain

Chemical Reactivity and Mechanistic Transformations of 3,4 Dihydro 4 Methyl 2h Pyran and Its Derivatives

Electrophilic Addition Reactions to the Dihydropyran Double Bond

The double bond in 3,4-Dihydro-4-methyl-2H-pyran is electron-rich due to the resonance contribution from the adjacent oxygen atom, making it highly susceptible to attack by electrophiles. This reactivity is characteristic of enol ethers.

The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to this compound proceeds via an electrophilic addition mechanism. The reaction typically occurs readily without the need for a Lewis acid catalyst.

The mechanism involves the initial attack of the π-electrons of the double bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This three-membered ring is positively charged. The presence of the ring oxygen and the 4-methyl group influences the stability and subsequent opening of this intermediate. The bromide or chloride ion, generated in the first step, then acts as a nucleophile. It attacks one of the two carbons of the former double bond from the side opposite to the halonium ion ring, resulting in an anti-addition product. masterorganicchemistry.comlibretexts.org The attack occurs in a stereospecific manner, leading to the formation of a trans-dihalide. Due to the influence of the adjacent ring oxygen, the initial addition product is a 2,3-dihalotetrahydropyran derivative. The halogen atom at the 2-position (the anomeric carbon) is particularly reactive towards subsequent substitution reactions. sigmaaldrich.com

Table 1: Products of Halogenation

Reactant Reagent Product
This compound Br₂ in CCl₄ trans-2,3-Dibromo-4-methyltetrahydropyran

The addition of sulfenyl halides (RSX, e.g., benzenesulfenyl chloride, C₆H₅SCl) to the dihydropyran double bond also follows an electrophilic addition pathway. The reaction is initiated by the electrophilic sulfur atom of the sulfenyl halide.

The mechanism proceeds through a bridged thiiranium ion (also known as an episulfonium ion) intermediate, which is analogous to the halonium ion. researchgate.netnih.gov The regioselectivity of the subsequent nucleophilic attack by the halide ion (X⁻) is determined by the electronic effects of the enol ether system. The resonance effect of the ring oxygen stabilizes positive charge development at the C2 carbon (the anomeric position). Consequently, the C2 carbon bears a greater partial positive charge in the thiiranium ion intermediate. This directs the nucleophilic attack of the halide to the C2 position, following a Markovnikov-type regioselectivity. nih.gov The result is the formation of a 2-halo-3-(alkyl/arylthio)tetrahydropyran derivative with a trans stereochemical arrangement.

Table 2: Regioselectivity in Sulfenyl Halide Addition

Reactant Reagent Intermediate Major Product Regioselectivity

In the presence of a catalytic amount of acid, this compound readily undergoes the addition of various nucleophiles, such as water and alcohols. This reaction is fundamental to the use of dihydropyran as a protecting group for alcohols. organic-chemistry.orgwikipedia.org

The mechanistic pathway begins with the protonation of the double bond at the C3 position. youtube.com This regioselectivity is dictated by the formation of the more stable carbocation intermediate. The resulting cation is not a simple secondary carbocation at C2; instead, it is an oxocarbenium ion, significantly stabilized by resonance with the adjacent oxygen atom. The lone pairs on the oxygen can be shared, delocalizing the positive charge. The 4-methyl group has a minor electronic donating effect that further stabilizes this cation.

In the second step, a nucleophile (e.g., water or an alcohol) attacks the highly electrophilic C2 carbon of the oxocarbenium ion. Subsequent deprotonation of the adduct by a base (such as water or another molecule of the alcohol) yields the final product and regenerates the acid catalyst. youtube.comnih.gov For instance, the reaction with methanol (B129727) yields 2-methoxy-4-methyltetrahydropyran.

Nucleophilic Reactions and Ring-Opening Processes

The acid-catalyzed addition of water to this compound can lead to a ring-opening hydrolysis reaction. This process transforms the cyclic enol ether into an acyclic hydroxy aldehyde.

The mechanism is initiated as described in section 3.1.3, with protonation of the double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. This forms a protonated hemiacetal (or lactol). youtube.com Deprotonation yields the cyclic hemiacetal, 2-hydroxy-4-methyltetrahydropyran. This hemiacetal exists in equilibrium with its open-chain tautomer, 5-hydroxy-3-methylpentanal. chemguide.co.uklibretexts.org The presence of excess water and acid catalyst drives the equilibrium toward the ring-opened product. The entire process is reversible, and removal of water can favor the formation of the cyclic dihydropyran from the hydroxy aldehyde. ucoz.com

Direct reaction of the this compound double bond with strong carbon nucleophiles like Grignard reagents (RMgX) or cyanide (CN⁻) is generally not observed. The enol ether functionality is relatively stable to strongly basic and nucleophilic reagents such as Grignard reagents and organolithiums. sigmaaldrich.comlibretexts.org

However, these nucleophiles can be incorporated into the tetrahydropyran (B127337) ring via a two-step sequence. First, an acid-catalyzed addition of a hydrogen halide (HX) to the dihydropyran forms a 2-halotetrahydropyran, as described in section 3.1.3. The resulting α-halo ether is highly reactive towards nucleophilic substitution. Subsequent reaction with a Grignard reagent results in the displacement of the halide and the formation of a C-C bond, yielding a 2-alkyl-4-methyltetrahydropyran. sigmaaldrich.comyoutube.com This provides an indirect method for the alkylation of the dihydropyran ring.

Similarly, the cyanide anion can act as a nucleophile to displace the halide from the 2-halotetrahydropyran intermediate. sigmaaldrich.com The reaction proceeds via an Sₙ2-type mechanism to afford 2-cyano-4-methyltetrahydropyran. libretexts.org Direct addition of cyanide to the double bond is unfavorable but could potentially occur under acidic conditions that generate the intermediate oxocarbenium ion, which could then be trapped by the cyanide nucleophile. youtube.comchemguide.co.uk

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Chlorine
Bromine
trans-2,3-Dibromo-4-methyltetrahydropyran
trans-2,3-Dichloro-4-methyltetrahydropyran
Benzenesulfenyl chloride
trans-2-Chloro-4-methyl-3-(phenylthio)tetrahydropyran
Methanol
2-Methoxy-4-methyltetrahydropyran
2-Hydroxy-4-methyltetrahydropyran
5-Hydroxy-3-methylpentanal
Grignard reagent
Cyanide
2-Halotetrahydropyran
2-Alkyl-4-methyltetrahydropyran

Rearrangement Reactions Involving the Dihydropyran Scaffold

The dihydropyran ring is susceptible to several types of rearrangement reactions, driven by thermal energy or catalysis. These transformations often involve the migration of double bonds and allylic groups, leading to isomeric structures.

Thermal Isomerization and Allylic Rearrangements

Thermal decomposition of dihydropyran derivatives, such as cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran, has been investigated in the gas phase at temperatures ranging from 287 to 345°C. rsc.org Under these conditions, both isomers decompose via a homogeneous, first-order kinetic process to yield crotonaldehyde (B89634) and methyl vinyl ether. rsc.org This reaction is believed to proceed through a concerted, unimolecular mechanism. rsc.org

The thermal decomposition of various other dihydropyrans has also been a subject of study. For instance, the thermolysis of 3,4-dihydro-2H-pyran and 6-methyl-3,4-dihydro-2H-pyran were examined in 1969. mdpi.com Subsequent studies explored the decomposition of 2-methoxy-3,4-dihydro-2H-pyran and 2-ethoxy-3,4-dihydro-2H-pyran. mdpi.com Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran suggest a concerted mechanism involving a six-membered cyclic transition state. mdpi.com These studies indicate that methyl substituents on the dihydropyran ring can influence the activation energy of the decomposition process. mdpi.com

Double Bond Migration in Cyclic Enol Ethers

The migration of the double bond within the dihydropyran ring is a key transformation that can be influenced by various catalysts. For instance, 4-methylenetetrahydropyran can be isomerized to 4-methyl-5,6-dihydropyran in the presence of sodium on aluminum oxide. Furthermore, both of these isomers can be converted to the vinyl ether, 4-methyl-2,3-dihydropyran, using iron pentacarbonyl as a catalyst. Ruthenium carbene complexes, such as Grubbs' catalysts, activated by hydride sources like sodium hydride or sodium borohydride, can also catalyze the double bond migration in allyl ethers to form cyclic enol ethers. organic-chemistry.org

Oxidation and Reduction Pathways

The dihydropyran ring can undergo a variety of oxidation and reduction reactions, leading to the formation of diverse functionalized products. These pathways often involve reactive oxygen species and proceed through key intermediates.

Sensitized Photooxygenation and Singlet Oxygenation Mechanisms

Sensitized photooxygenation of dihydropyran derivatives has been a subject of detailed mechanistic studies. acs.orgsioc-journal.cn The reaction of singlet oxygen with compounds like 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid ethyl ester leads to the formation of hydroperoxides. acs.org Singlet oxygen, a highly reactive form of oxygen, participates in ene reactions with allylic systems, abstracting a proton to form an allyl hydroperoxide. wikipedia.org The mechanism of these reactions is complex and has been proposed to proceed through various intermediates, including perepoxides, zwitterions, or biradicals, depending on the specific olefinic system. dtic.mil The "cis effect" is a notable trend in the reaction of singlet oxygen with trisubstituted alkenes and enol ethers, where abstraction of allylic hydrogens preferentially occurs from the more substituted side of the double bond. cuny.edu

Role of Peroxides and Dioxetane Intermediates

Hydroperoxides formed during the photooxygenation of dihydropyrans can subsequently transform into dioxetanes. acs.org Dioxetanes are four-membered ring structures containing a peroxide linkage and are considered high-energy intermediates. rsc.orgresearchgate.net The formation of 1,2-dioxetanes can occur through the [2+2] cycloaddition of singlet oxygen to the double bond of the enol ether. wikipedia.orgnih.gov However, for aliphatic olefins containing alpha-hydrogens, the primary products are typically allylic hydroperoxides rather than dioxetanes. nih.gov The thermal decomposition of dioxetanes can lead to the formation of carbonyl compounds and is often associated with chemiluminescence. researchgate.netnih.gov

Disproportionation Reactions (e.g., Cannizzaro Reaction) of Dihydropyran Carbaldehydes

Dihydropyran carbaldehydes that lack an alpha-hydrogen can undergo disproportionation reactions, such as the Cannizzaro reaction, in the presence of a strong base. wikipedia.orglibretexts.orgresearchgate.net This redox reaction involves the simultaneous oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to a primary alcohol. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde, followed by a hydride transfer to a second aldehyde molecule. wikipedia.orglibretexts.org

A quantum-chemical study of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in the Cannizzaro reaction has suggested two possible pathways for the hydride transfer, depending on the mutual arrangement of the reacting molecules. researchgate.net This reaction highlights a key transformation pathway for dihydropyran derivatives bearing a carbaldehyde group.

Interactive Data Table: Thermal Decomposition of Dihydropyran Derivatives

CompoundTemperature Range (°C)ProductsReaction Order
cis-2-methoxy-4-methyl-3,4-dihydro-2H-pyran287 - 345Crotonaldehyde, Methyl vinyl etherFirst
trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran287 - 345Crotonaldehyde, Methyl vinyl etherFirst
3,4-dihydro-2H-pyranNot specifiedNot specifiedNot specified
6-methyl-3,4-dihydro-2H-pyranNot specifiedNot specifiedNot specified
2-methoxy-3,4-dihydro-2H-pyranNot specifiedNot specifiedNot specified
2-ethoxy-3,4-dihydro-2H-pyranNot specifiedNot specifiedNot specified
3,6-dihydro-2H-pyran311 - 360Formaldehyde (B43269), 1,3-butadiene (B125203)Not specified
4-methyl-3,6-dihydro-2H-pyran311 - 360Formaldehyde, 2-methyl-1,3-butadieneNot specified
2,6-dimethyl-3,6-dihydro-2H-pyran311 - 360Acetaldehyde, 1,3-pentadieneNot specified

Thermal Decomposition Pathways and Mechanistic Interpretations

The thermal decomposition of this compound and its derivatives has been a subject of significant interest in the study of unimolecular gas-phase reactions. Research into the thermolysis of related dihydropyran structures provides a comprehensive framework for understanding the mechanistic pathways that govern these transformations. The decomposition of these compounds is consistently characterized as a homogeneous, unimolecular process that follows first-order kinetics. mdpi.com The primary mechanism involves a concerted, retro-Diels-Alder reaction, proceeding through a six-membered cyclic transition state. mdpi.comusc.edu.co

Studies on various dihydropyrans have shown that the presence and position of substituent groups, such as methyl groups, can influence the activation energy of the decomposition reaction. mdpi.com For instance, computational studies on isomers like 4-methyl-3,6-dihydro-2H-pyran have revealed that methyl substituents can decrease the activation free energy of the molecules. mdpi.comusc.edu.co This effect is attributed to the stabilization of the transition state. mdpi.com

A detailed investigation into the thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran in the gas phase between 287 and 345°C demonstrated that both isomers decompose to yield crotonaldehyde and methyl vinyl ether. rsc.org This reaction proceeds via a homogeneous process that adheres to first-order kinetics, supporting a concerted unimolecular decomposition mechanism. rsc.org

The gas-phase pyrolysis of the parent compound, 3,4-dihydro-2H-pyran, has been found to yield acrolein and ethylene (B1197577) as the sole products between 316 and 389°C. rsc.org This decomposition was also determined to be a first-order homogeneous process. rsc.org The nature of the products strongly indicates a retro-Diels-Alder pathway.

The following table summarizes key kinetic data from thermal decomposition studies of various dihydropyran derivatives, which provides insight into the expected behavior of this compound.

CompoundTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Key Findings
3,4-dihydro-2H-pyran316–389219.4First-order homogeneous process yielding acrolein and ethylene. rsc.org
6-methyl-3,4-dihydro-2H-pyran330–370214.2Decomposition occurs through a unimolecular, and concerted reaction. mdpi.com
trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran287–345201.5Decomposed to give crotonaldehyde and methyl vinyl ether. rsc.org
cis-2-methoxy-4-methyl-3,4-dihydro-2H-pyran287–345196.0Decomposed to give crotonaldehyde and methyl vinyl ether. rsc.org
4-methyl-3,6-dihydro-2H-pyran311–361209.5Methyl substituent decreases the activation free energy. mdpi.comusc.edu.co

The mechanistic interpretation for the thermal decomposition of these dihydropyrans, including by extension this compound, involves the concerted cleavage of the C-O and C-C bonds within the pyran ring. This pericyclic reaction is thermally allowed and proceeds through a transition state that resembles the products. The electron movement within the ring leads to the simultaneous formation and breaking of bonds, resulting in the formation of a stable conjugated diene and a carbonyl compound. mdpi.com For this compound, the expected products of thermal decomposition would be isoprene (B109036) and formaldehyde, following the established retro-Diels-Alder pathway.

Derivatization and Functionalization of the 3,4 Dihydro 4 Methyl 2h Pyran Core Structure

Protecting Group Chemistry Employing Dihydropyrans

The most common application of dihydropyran derivatives in organic synthesis is as a protecting group for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran, a close analog of 3,4-Dihydro-4-methyl-2H-pyran, results in the formation of a tetrahydropyranyl (THP) ether. wikipedia.orgd-nb.info This strategy is widely employed due to the ease of installation and removal of the THP group, as well as its stability under a broad range of reaction conditions. d-nb.infothieme-connect.de

The formation of a tetrahydropyranyl (THP) ether from an alcohol and a dihydropyran, such as this compound, is an acid-catalyzed process. youtube.comorganicchemistrytutor.com The mechanism involves the protonation of the double bond of the dihydropyran to form a resonance-stabilized carbocation. youtube.com The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether. youtube.com A variety of acid catalysts can be employed for this transformation, including p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and Lewis acids like boron trifluoride etherate. nih.govsigmaaldrich.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

The cleavage of THP ethers to regenerate the alcohol is also typically achieved under acidic conditions. youtube.comorganicchemistrytutor.com The mechanism is essentially the reverse of the formation process. Protonation of the ether oxygen is followed by the elimination of the alcohol and formation of the resonance-stabilized carbocation, which is then quenched by water or another nucleophile. youtube.com Mild acidic conditions, such as acetic acid in a mixture of THF and water, are often sufficient for deprotection. nih.gov The lability of the THP group in the presence of acid is a key feature of its utility as a protecting group. organicchemistrytutor.com

Reaction Catalyst/Reagent Conditions
Formation of THP etherp-Toluenesulfonic acid (p-TsOH)Anhydrous DCM, Room Temperature
Formation of THP etherBoron trifluoride etherate (BF₃·Et₂O)Mild conditions
Cleavage of THP etherAcetic acid/THF/H₂O45 °C
Cleavage of THP etherZirconium tetrachloride (ZrCl₄)Methanol (B129727), Room Temperature

This table summarizes common conditions for the formation and cleavage of tetrahydropyranyl ethers. nih.govsigmaaldrich.comcommonorganicchemistry.comresearchgate.net

In polymer chemistry, the use of labile protecting groups is crucial for the synthesis of functional polymers with well-defined architectures. The acid-labile nature of the THP ether makes it a valuable tool in this field. For instance, hydroxyl-functionalized monomers can be protected with a dihydropyran derivative prior to polymerization. This allows for the polymerization to proceed without interference from the reactive hydroxyl groups. Subsequent to polymerization, the THP protecting groups can be removed under mild acidic conditions to unmask the hydroxyl functionalities along the polymer backbone, yielding a functional polymer. This strategy has been employed to create polymers with tailored properties for various applications.

Introduction of Functional Groups on the Dihydropyran Ring

Beyond its role in protecting group chemistry, the dihydropyran ring itself can be functionalized to introduce a variety of substituents, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Halogenated dihydropyran derivatives are valuable synthetic intermediates. The addition of hydrohalic acids, such as HCl and HBr, to the double bond of dihydropyran proceeds readily to form 2-halotetrahydropyrans. sigmaaldrich.com These compounds are often used in situ for further transformations due to their reactivity. sigmaaldrich.com For example, the reaction of aldehydes and ketones with homopropargylic alcohols in the presence of a Lewis acid like 1–n-Butyl-3-methylimidazolium chloroaluminate can yield 4-chloro-dihydropyran derivatives. orientjchem.org Similarly, the use of gallium(III) halides can also produce halogenated tetrahydropyrans. organic-chemistry.org The presence of a halogen atom on the dihydropyran ring provides a handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Halogenating Agent Product Type Reference
Hydrochloric acid (HCl)2-chlorotetrahydropyran sigmaaldrich.com
Hydrobromic acid (HBr)2-bromotetrahydropyran sigmaaldrich.com
1–n-Butyl-3-methylimidazolium chloroaluminate4-chloro-dihydropyran derivatives orientjchem.org
Gallium(III) halidesHalogenated tetrahydropyrans organic-chemistry.org

This table provides examples of reagents used for the synthesis of halogenated dihydropyran derivatives.

The dihydropyran ring can be functionalized at several positions through various synthetic strategies. For instance, inverse-electron-demand hetero-Diels-Alder reactions between α,β-unsaturated carbonyl compounds and electron-rich olefins are a powerful method for constructing substituted dihydropyran rings with high diastereo- and enantioselectivity. organic-chemistry.org Additionally, the condensation reaction between dienophiles and α,β-unsaturated hydrazone azadienes with dimethyl oxoglutaconate has been shown to produce highly substituted dihydropyrans. nih.gov These methods allow for the controlled introduction of substituents at different positions on the pyran ring, leading to a wide range of structurally diverse molecules. organic-chemistry.orgnih.gov An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov

Chiral Derivatization and Stereochemical Control

The introduction of chirality and the control of stereochemistry are of paramount importance in the synthesis of biologically active molecules. The derivatization of the dihydropyran ring can be performed in a stereocontrolled manner to generate specific stereoisomers.

The reaction of a chiral alcohol with an achiral dihydropyran results in the formation of a mixture of diastereomers, as a new stereocenter is created at the anomeric carbon. thieme-connect.defiveable.me This can complicate purification and characterization. To address this, chiral derivatizing agents can be employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated or analyzed using techniques like HPLC or NMR spectroscopy. wikipedia.org

Furthermore, stereochemical control can be exerted during the synthesis of the dihydropyran ring itself. As mentioned earlier, asymmetric hetero-Diels-Alder reactions catalyzed by chiral Lewis acids can provide access to enantioenriched dihydropyran derivatives. organic-chemistry.org The stereochemical outcome of reactions involving dihydropyran derivatives can also be influenced by the existing stereochemistry within the molecule, a concept known as substrate stereochemical control. youtube.com In some cases, a temporary chiral auxiliary is attached to the molecule to direct the stereochemical course of a reaction, after which it is removed. youtube.com The presence of substituents on the dihydropyran ring can also influence the stereoselectivity of subsequent reactions. For example, the presence of a halogen atom adjacent to the acetal (B89532) carbon in a tetrahydropyran (B127337) can exert a high degree of stereochemical control in substitution reactions. nih.gov

Synthesis of Fused Pyran Systems and Polycyclic Derivatives

The construction of fused pyran rings and complex polycyclic systems from dihydropyran precursors is a significant area of synthetic chemistry, providing access to a wide variety of natural and synthetic products with important industrial and biomedical applications. espublisher.comresearchgate.net Methodologies for creating these intricate molecular architectures often involve intramolecular cyclization reactions or cycloadditions, where the dihydropyran ring is either formed in conjunction with an adjacent ring or acts as a scaffold for subsequent annulation.

One prominent strategy for building fused pyran rings is through intramolecular palladium-catalyzed reactions. espublisher.comespublisher.com The intramolecular Heck reaction, in particular, has been effectively utilized to construct fused pyran rings from appropriately substituted O-allylated ethers. espublisher.comresearchgate.net This process involves the palladium(0)-catalyzed reaction of an alkenyl palladium(II) intermediate with an unactivated double bond, leading to the formation of an alkyl palladium complex. A subsequent β-H elimination step affords the final fused pyran ring system. espublisher.com This methodology has proven useful for creating a variety of fused pyran derivatives under relatively mild conditions. espublisher.comespublisher.com

The reaction conditions for these palladium-catalyzed cyclizations have been optimized, often employing a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃), a base such as cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBAC) in a solvent like N,N-Dimethylformamide (DMF). espublisher.comresearchgate.netespublisher.com

Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Product TypeYield (%)Reference
o-Allylated Vinyl Bromoaldehyde DerivativePd(OAc)₂ (10 mol%), PPh₃ (0.25 equiv.)Cs₂CO₃ (1.5 equiv.)DMF80-85Fused Pyran Derivative75 espublisher.comresearchgate.netespublisher.com
o-Methallylated EtherPd(OAc)₂Cs₂CO₃DMF80-85Tetracyclic Pyran Derivative (via C-H activation)Good espublisher.com

Another powerful tool for the synthesis of fused pyran systems is the hetero-Diels-Alder reaction. sigmaaldrich.comwikipedia.org This variant of the classic Diels-Alder reaction involves a diene or dienophile containing a heteroatom, such as oxygen. sigmaaldrich.com It represents a [4+2] cycloaddition that reliably forms six-membered heterocyclic rings. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This reaction can be employed to synthesize fused pyrano derivatives, such as 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones, by reacting dienophiles like N-vinyl-2-oxazolidinone with 5-arylidene-1,3-dimethylbarbituric acids. rsc.org These cycloadditions can proceed with high regio- and diastereoselectivity. rsc.org

Reactant 1 (Diene)Reactant 2 (Dienophile)Resulting Fused SystemYield (%)Reference
5-Arylidene-1,3-dimethylbarbituric acidsN-vinyl-2-oxazolidinone2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones50-52 rsc.org
3-Aryl-2-benzoyl-2-propenenitrilesN-vinyl-2-oxazolidinone4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans37-65 rsc.org

In addition to these methods, base-mediated annulation of bis-allenoates has been developed as a pathway to fused-pyran derivatives. rsc.org This approach involves a cyclization and subsequent auto-oxidation process that can be controlled by the choice of base and atmospheric conditions to yield structurally diverse products. rsc.org Furthermore, one-pot syntheses have been devised for creating 3-benzoylamino derivatives of cycloalka[b]pyran-2-ones, which are fused pyran systems, starting from cycloalkanones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid. semanticscholar.org These examples highlight the versatility of synthetic strategies available for elaborating the dihydropyran core into more complex, polycyclic structures.

Table of Mentioned Compounds

Compound Name
This compound
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Cesium carbonate (Cs₂CO₃)
Tetrabutylammonium chloride (TBAC)
N,N-Dimethylformamide (DMF)
2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones
N-vinyl-2-oxazolidinone
5-Arylidene-1,3-dimethylbarbituric acids
3-Aryl-2-benzoyl-2-propenenitriles
4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans
N,N-dimethylformamide dimethyl acetal (DMFDMA)
Hippuric acid

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Dihydropyrans

Spectroscopy is an indispensable tool in chemical analysis, allowing for the detailed structural elucidation of novel and known compounds. For dihydropyrans, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) are routinely employed to confirm identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei (such as ¹H and ¹³C), providing detailed information about molecular structure and connectivity. vanderbilt.edu For a molecule like 3,4-Dihydro-4-methyl-2H-pyran, ¹H and ¹³C NMR spectra are fundamental for structural confirmation. The chemical shifts (δ) in the ¹³C NMR spectrum, for instance, are indicative of the electronic environment of each carbon atom.

Advanced, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguous assignment of signals and for delving into the stereochemical and conformational aspects of dihydropyran derivatives. ipb.pt NOESY experiments, in particular, are vital for establishing the relative stereochemistry by identifying protons that are close in space, which allows for the differentiation between diastereomers and the analysis of preferred conformations in solution. ipb.pt For substituted dihydropyrans, the coupling constants between vicinal protons, measured from high-resolution ¹H NMR spectra, can provide quantitative information on dihedral angles, which is essential for detailed conformational analysis. auremn.org.br The chair-like or boat-like conformations of the dihydropyran ring can be investigated by analyzing these scalar couplings.

Table 1: Representative 13C NMR Spectroscopic Data for this compound. nih.gov
Carbon AtomChemical Shift (δ) in ppm
C263.6
C332.0
C429.2
C5101.5
C6144.1
CH322.2

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. masterorganicchemistry.com It is an effective and rapid method for identifying the functional groups present in a molecule. In this compound, the key functional groups are the ether linkage (C-O-C) and the carbon-carbon double bond (C=C) within the heterocyclic ring, as well as the aliphatic C-H bonds.

The IR spectrum of a dihydropyran will typically show characteristic absorption bands:

C=C Stretch: An absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbon-carbon double bond within the pyran ring.

C-O Stretch: A strong absorption band, typically in the 1050-1250 cm⁻¹ range, corresponds to the C-O stretching vibration of the cyclic ether. libretexts.org

=C-H Stretch: The stretching of the vinylic C-H bond usually appears at wavenumbers just above 3000 cm⁻¹.

C-H Stretch (sp³): Absorptions for the methyl and methylene (B1212753) C-H bonds will be found just below 3000 cm⁻¹.

IR spectroscopy is also highly valuable for monitoring the progress of chemical reactions. For example, in a reaction where a dihydropyran is formed, the appearance of the characteristic C=C and C-O stretching bands can signify the formation of the desired product.

Table 2: Key IR Absorption Bands for Dihydropyran Systems.
Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Vinylic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C=CStretch1650 - 1700
C-O (Ether)Stretch1050 - 1250

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. whitman.edu For this compound (C₆H₁₀O), high-resolution mass spectrometry can confirm its elemental composition. The molecular weight is approximately 98.14 g/mol . nih.gov

When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which can then undergo fragmentation. youtube.com The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, likely fragmentation pathways could include:

Loss of a methyl group: Leading to a fragment with an m/z value corresponding to [M-15]⁺.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic ethers and other cyclohexene-like systems, which would cleave the ring into charged and neutral fragments.

Cleavage adjacent to the ether oxygen: The C-O bonds can break, leading to various charged fragments. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer, making it a powerful tool for the analysis of complex samples. nih.gov

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard conditions, its derivatives or related dihydropyran systems can often be crystallized. Single-crystal XRD analysis provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the exact conformation of the molecule in the solid state. researchgate.net

This technique is crucial for the unambiguous determination of stereochemistry. The data from XRD can also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules pack together in a crystal lattice. nih.gov For complex dihydropyran-containing natural products or pharmaceuticals, XRD is often the ultimate tool for structural verification. In cases where suitable single crystals cannot be obtained, powder XRD, often combined with solid-state NMR and computational modeling, can be employed to solve the crystal structure. rsc.orgsemanticscholar.org

Quantum Chemical and Computational Studies on Dihydropyran Systems

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the properties and reactivity of molecules. Quantum chemical methods can model electronic structure, predict spectroscopic properties, and map out entire reaction pathways.

Density Functional Theory (DFT) has become a leading computational method in chemistry due to its favorable balance of accuracy and computational cost. core.ac.uk DFT is used to solve the electronic structure of molecules, from which a wide range of properties can be calculated, including optimized geometries, energies, and vibrational frequencies. core.ac.ukmdpi.com


Applications of 3,4 Dihydro 4 Methyl 2h Pyran in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C4 position allows 3,4-Dihydro-4-methyl-2H-pyran to be utilized as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The synthesis of enantiomerically pure forms of substituted dihydropyrans provides access to key intermediates for creating stereodefined natural products and other target molecules.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules. nih.gov While direct examples for this compound are specific, the general strategy has been successfully applied to related unsaturated heterocyclic systems, such as dehydromorpholines, to yield chiral morpholines with excellent enantioselectivity (up to 99% ee). nih.gov This highlights the potential for developing similar catalytic methods to resolve or synthesize enantiopure this compound for use as a chiral precursor in organic synthesis. The application of such chiral pyran derivatives is instrumental in constructing molecules with multiple, well-defined stereocenters.

Precursor and Intermediate in Natural Product Total Synthesis

The 3,4-dihydropyran skeleton is a core structural unit in a wide array of natural products. Consequently, this compound and its derivatives are important precursors and intermediates in the total synthesis of these biologically active compounds.

Many natural products, particularly those derived from fungi and marine organisms, feature pyran or pyranone (δ-lactone) rings. nih.gov The synthesis of these compounds often relies on strategies that construct this heterocyclic core at a key step.

Melleins : Melleins are a class of 3,4-dihydroisocoumarins produced by various fungi, plants, and insects that exhibit a range of biological activities. nih.govudsm.ac.tz Synthetic approaches to mellein and its derivatives often involve the construction of the dihydropyranone ring system. udsm.ac.tz Chiral dienes derived from substituted oxiranes can be used in Diels-Alder reactions with appropriate dienophiles to build the core structure, which then cyclizes to form the characteristic lactone ring of these natural products. nih.gov

Dermolactone and Semixanthomegnin : The synthesis of quinonoid natural products like dermolactone and xanthomegnin has been achieved using chiral dienes as pivotal intermediates. nih.gov These syntheses demonstrate a versatile approach where a chiral diene, which can be conceptually related to a derivative of this compound, reacts with a quinonoid dienophile to construct the polycyclic system. This methodology allows for the stereospecific synthesis of these complex fungal metabolites. nih.gov

Neopeltolide : Neopeltolide is a marine macrolide with potent antiproliferative activity. nih.govresearchgate.net Its complex structure includes a trisubstituted 2,6-cis-tetrahydropyran ring embedded within a 14-membered macrolactone. nih.gov Numerous total syntheses of neopeltolide have been developed, with many focusing on efficient methods to construct the tetrahydropyran (B127337) core. mdpi.com Strategies such as Lewis acid-catalyzed intramolecular macrocyclization and Prins cyclizations are employed to form the pyran ring and the macrolactone simultaneously or sequentially. nih.govmdpi.com These syntheses underscore the importance of pyran-containing building blocks in assembling complex natural product architectures.

The table below summarizes natural products whose synthesis can involve dihydropyran-based strategies.

Natural ProductClassKey Structural FeatureSynthetic Strategy Involving Pyran Moiety
Mellein 3,4-DihydroisocoumarinDihydropyranone ringCyclization of precursors built from chiral intermediates. nih.govnih.gov
Dermolactone AnthraquinoneAppended pyranone ringDiels-Alder reaction of a chiral diene with a naphthoquinone. nih.gov
Semixanthomegnin Naphtho-γ-pyroneFused pyranone systemDiels-Alder reaction using chiral diene precursors. nih.gov
Neopeltolide MacrolideTetrahydropyran in a macrocycleIntramolecular Prins cyclization or other cyclization methods. nih.govmdpi.com

Beyond being part of a core structure, the dihydropyran moiety is also used to construct fused pyran rings, which are common in many natural products. Palladium-catalyzed intramolecular reactions, such as the Heck reaction, provide an efficient method for creating these fused systems. espublisher.com This approach involves the cyclization of an O-allylated ether, which can be followed by β-H elimination or C–H bond activation to yield the fused pyran ring. espublisher.com Such methods allow for the regioselective formation of complex polycyclic ethers, demonstrating the utility of dihydropyran derivatives in building intricate molecular frameworks found in nature.

Intermediate in the Preparation of Pharmaceutical and Agrochemical Compounds

Derivatives of 3,4-dihydro-2H-pyran are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com Their ability to undergo various chemical transformations makes them versatile starting materials for creating more complex molecules with potential therapeutic or crop protection applications. chemimpex.com

The 3,4-dihydro-2H-pyran ring is a valuable scaffold in drug discovery for developing receptor agonists and antagonists. A notable example is its application in the synthesis of potent and selective adenosine (B11128) receptor agonists. nih.gov The stimulation of A2A and A3 adenosine receptor subtypes has been shown to mediate anti-inflammatory actions, making compounds that target these receptors of significant interest. nih.gov

In one study, a potent adenosine A2A and A3 receptor agonist was synthesized from a modification of adenosine-5′-N-ethylcarboxamide (NECA). nih.govresearchgate.net The key step involved coupling 2-hydrazino-NECA with (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov It was discovered that the diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited the highest affinity at both the A2A and A3 receptors. nih.govresearchgate.net This work demonstrates how the chiral dihydropyran scaffold can be incorporated into known pharmacophores to generate novel analogs with improved potency and selectivity, a crucial aspect of modern drug discovery.

Fusing the pyran ring with other heterocyclic systems is a common strategy to create novel molecular architectures with diverse biological activities. researchgate.net Pyrano-fused heterocycles are important core units in a number of natural and synthetic products with applications in medicinal chemistry. researchgate.net

Examples of medicinally relevant pyrano-fused systems include:

Pyrano[2,3-c]pyrazoles : These compounds are known to exhibit analgesic and anti-inflammatory activities. mdpi.com

Pyrano[3,2-c]quinolones : This structural motif is found in alkaloids with significant pharmacological properties. nih.gov

Pyrano[3,2-e] chemimpex.comnih.govnih.govtriazolo[1,5-c]pyrimidines : These complex fused systems are synthesized from pyran-based intermediates and are explored for their potential pharmacological activities. mdpi.com

The synthesis of these fused systems often starts with a functionalized pyran derivative, which then undergoes cyclocondensation reactions with other reagents to build the adjoining heterocyclic rings. mdpi.com The versatility of the dihydropyran ring makes it an excellent platform for developing libraries of fused heterocyclic compounds for screening in drug discovery programs.

Applications in Polymer Chemistry and Materials Science

The unique structure of this compound, featuring a reactive double bond within a cyclic ether, allows for its participation in various polymerization reactions. Furthermore, its ability to react with hydroxyl groups makes it an effective end-capping agent, a critical function in the stabilization of certain polymers.

Polymerization of Dihydropyrans and Related Monomers

Dihydropyran and its derivatives are capable of undergoing polymerization through different mechanisms, including cationic and radical polymerization. The resulting polymers possess unique structures and properties.

Cationic Ring-Opening Polymerization:

Substituted 3,4-dihydro-2H-pyrans can undergo ring-opening polymerization in the presence of cationic catalysts. This process typically leads to the formation of alternating copolymers. For instance, the cationic polymerization of 2,3,6-trisubstituted-3,4-dihydro-2H-pyrans results in head-to-head (H-H) alternating copolymers of vinyl ketones and vinyl ethers. lookchemmall.com This type of polymerization is initiated by the attack of the cationic catalyst on the monomer, leading to the formation of a cation that rearranges through ring-opening to a more stable alkoxy cation, which then propagates the polymerization.

The thermal properties of these head-to-head copolymers differ significantly from their head-to-tail (H-T) counterparts, which can be synthesized via free radical copolymerization of the corresponding individual monomers. lookchemmall.com

PropertyHead-to-Head (H-H) CopolymerHead-to-Tail (H-T) Copolymer
Glass Transition Temperature (Tg)HigherLower
Decomposition TemperatureLowerHigher

This table illustrates the general thermal property differences between head-to-head and head-to-tail copolymers derived from dihydropyran-related monomers. lookchemmall.com

Radical Polymerization:

While cationic polymerization often proceeds via ring-opening, dihydropyran and its derivatives can also participate in radical polymerization. For example, the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran (DHP) with maleic anhydride and vinyl acetate (B1210297) has been reported. researchgate.net This demonstrates the versatility of dihydropyrans as monomers in creating copolymers with a range of functionalities and properties.

Stabilization of Poly(oxymethylene) Polymers

Poly(oxymethylene) (POM), also known as polyacetal, is a widely used engineering thermoplastic valued for its high stiffness, low friction, and excellent dimensional stability. kdfeddersen.comwikipedia.org However, a significant drawback of POM is its susceptibility to thermal degradation, which proceeds via an "unzipping" mechanism initiated at the hydroxyl end-groups of the polymer chains.

To enhance its thermal stability, the terminal hydroxyl groups of POM are "capped" with more stable chemical moieties. This compound and related dihydropyrans can be employed for this purpose. The reaction involves the acid-catalyzed addition of the POM's terminal hydroxyl group across the double bond of the dihydropyran ring, forming a stable acetal (B89532) end-group. This process is a form of etherification.

The resulting end-capped POM exhibits significantly improved thermal stability, as the acetal end-groups are more resistant to the initiation of the depolymerization process. This stabilization is crucial for the melt processing of POM and for its long-term performance in various applications. The thermal degradation of unstabilized POM can begin at temperatures around 140°C, while properly stabilized grades can be used at much higher temperatures. researchgate.net

PolymerEnd-GroupEffect on Thermal Stability
Poly(oxymethylene)Hydroxyl (-OH)Prone to "unzipping" and thermal degradation
Poly(oxymethylene)Acetal (from Dihydropyran)Increased resistance to thermal degradation

This table provides a simplified comparison of the thermal stability of uncapped and dihydropyran-capped poly(oxymethylene).

The effectiveness of the stabilization is critical for maintaining the mechanical properties and extending the service life of POM components used in demanding applications in the automotive, electronics, and consumer goods industries.

Exploration of Bioactive Dihydropyran Derivatives and Their Molecular Mechanisms of Action

Structure-Activity Relationship (SAR) Studies of Pyran Derivatives

The relationship between the chemical structure of pyran derivatives and their biological activity is a critical area of research in medicinal chemistry. These studies aim to identify the structural features responsible for the therapeutic effects of these compounds, guiding the design of new and more potent drugs.

Correlation of Structural Modifications with Molecular Target Interaction

The biological activity of pyran derivatives can be significantly altered by modifying their chemical structure. These modifications can influence how the molecule interacts with its biological target, such as an enzyme or a receptor. The interaction between a drug and its target is often highly specific, relying on a combination of factors including the shape of the molecule, the distribution of electrical charges, and the presence of specific functional groups.

Key structural modifications and their effects on molecular target interaction include:

Substitution Patterns : The position and nature of substituents on the pyran ring can have a profound impact on activity. For instance, the addition of bulky groups can enhance binding to hydrophobic pockets in a target protein. biomedres.us Conversely, the introduction of polar groups can facilitate the formation of hydrogen bonds, which are crucial for the stability of the drug-target complex.

Ring Modifications : Altering the pyran ring itself, for example, by fusion with other ring systems to form structures like benzopyrans or xanthones, can dramatically change the pharmacological profile. rsc.orgnih.gov These extended ring systems can provide additional points of interaction with the target, leading to increased potency and selectivity. nih.gov

Stereochemistry : The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is also a critical determinant of biological activity. Different stereoisomers of a pyran derivative can exhibit vastly different affinities for their molecular target.

While a detailed structure-activity relationship (SAR) for a large number of 4H-pyran and 1,6-dihydropyridine derivatives has not been definitively established due to wide structural variations in the compounds studied, the relaxant activity observed in some cases is attributed to the structural similarity with 1,4-dihydropyridines like nifedipine, which are potent Ca2+ channel blockers. mdpi.com

The following table summarizes the impact of structural modifications on the activity of pyran derivatives:

Structural Modification Effect on Molecular Target Interaction Example
Introduction of bulky groups Enhanced binding to hydrophobic pockets Aryl groups (phenyl, naphthyl) biomedres.us
Addition of polar groups Formation of hydrogen bonds Hydroxyl (-OH), Amino (-NH2) groups
Ring fusion Additional interaction points, altered conformation Benzopyrans, Xanthones rsc.orgnih.gov
Stereochemical changes Altered affinity for target binding site Different enantiomers or diastereomers

Identification of Key Pharmacophoric Elements in Pyran Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. In the context of pyran scaffolds, several key pharmacophoric elements have been identified that are crucial for their biological activity.

The Pyran Oxygen : The oxygen atom within the pyran ring is a key feature, often acting as a hydrogen bond acceptor. spu.edu.sy This interaction can be crucial for anchoring the molecule within the binding site of the target protein.

Hydrogen Bond Donors and Acceptors : In addition to the pyran oxygen, other functional groups capable of forming hydrogen bonds, such as hydroxyls, amines, and carbonyls, are often important pharmacophoric elements. The specific arrangement of these groups determines the binding specificity of the molecule.

A pharmacophore model for triple uptake inhibitors based on pyran derivatives identified a "folded" conformation as being crucial for activity. nih.gov This model highlights the importance of the distances between the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen, for inhibitory activity against dopamine, serotonin, and norepinephrine transporters. nih.gov The pyran ring itself is a characteristic molecular template in these inhibitors. nih.gov

Pharmacophoric Element Role in Molecular Interaction
Pyran Oxygen Hydrogen bond acceptor spu.edu.sy
Aromatic Rings π-π stacking, hydrophobic interactions
Hydrogen Bond Donors/Acceptors Formation of specific hydrogen bonds
Hydrophobic Moieties Interaction with hydrophobic pockets

Investigation of Molecular Targets and Biological Pathways (excluding clinical data)

The therapeutic effects of pyran derivatives are mediated through their interaction with specific molecular targets, which in turn modulates various biological pathways. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

Enzymatic Transformations Involving the Dihydropyran Moiety

The dihydropyran moiety can be a substrate for various enzymes in biological systems. These enzymatic transformations can lead to the activation or deactivation of the compound.

One example of an enzymatic transformation involving a dihydropyran derivative is the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov In this process, an enzyme, such as porcine pancreatic lipase (PPL), selectively hydrolyzes one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. nih.gov This is a key step in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists, where the (R)-enantiomer of the dihydropyran moiety is required for high affinity. nih.gov

The following table outlines the enzymatic hydrolysis of a dihydropyran derivative:

Substrate Enzyme Product Significance
(±)-2-acetoxymethyl-3,4-dihydro-2H-pyran nih.gov Porcine Pancreatic Lipase (PPL) nih.gov (R)-2-hydroxymethyl-3,4-dihydro-2H-pyran and unreacted (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran Enantioselective synthesis of bioactive compounds nih.gov

Ion Channel Modulation Mechanisms (e.g., Ca2+-channel blockade by 4H-Pyran and Dihydropyridine Derivatives)

Certain pyran derivatives, particularly those with structural similarities to dihydropyridines, have been shown to modulate the activity of ion channels. mdpi.com Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are essential for a wide range of physiological processes.

Derivatives of 4H-pyrans have been investigated as potential calcium channel blockers. mdpi.com Their mechanism of action is thought to be analogous to that of 1,4-dihydropyridines, which are a well-established class of L-type calcium channel blockers used in the treatment of hypertension. mdpi.comwikipedia.org By blocking these channels, they inhibit the influx of calcium into smooth muscle cells, leading to relaxation. mdpi.com

Dihydropyridine derivatives can also exhibit selectivity for different types of calcium channels. For instance, some analogues show a 30-fold selectivity for T-type over L-type calcium channels. nih.gov This selectivity can be attributed to modifications of key functional groups, such as ester moieties. nih.gov Blockade of T-type calcium channels, particularly the Cav3.2 subtype, has been shown to be effective in attenuating inflammatory and neuropathic pain. nih.gov

It is important to note that some dihydropyridine derivatives can also act as calcium channel activators, depending on the specific substituents on the dihydropyridine ring. nih.gov Furthermore, in certain cell types, such as pulmonary arterial smooth muscle cells from patients with idiopathic pulmonary arterial hypertension, dihydropyridine Ca2+ channel blockers can paradoxically increase cytosolic Ca2+ concentration by activating Ca2+-sensing receptors, independent of their effect on Ca2+ channels. nih.gov

Mechanistic Insights into Anti-inflammatory, Antimicrobial, and Antiviral Actions of Pyran Derivatives (at a molecular level)

Pyran derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. Research at the molecular level has begun to unravel the mechanisms underlying these actions.

Anti-inflammatory Actions:

The anti-inflammatory effects of pyran derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2) : Some pyran derivatives have been identified as inhibitors of COX-2, an enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net By blocking COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. nih.gov

Modulation of Inflammatory Signaling Pathways : Certain pyran derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net This inhibition is achieved by modulating multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net Specifically, some compounds have been found to suppress the phosphorylation of Akt, JNK, and ERK MAPKs. researchgate.net

Membrane Stabilization : Another mechanism of anti-inflammatory action is the stabilization of lysosomal membranes. nih.gov During inflammation, lysosomal enzymes can be released, causing tissue damage. Non-steroidal anti-inflammatory drugs (NSAIDs) can exert their effects by stabilizing these membranes, and some pyran derivatives may act in a similar manner. nih.gov The inhibition of heat-induced hemolysis of red blood cells is often used as a measure of this membrane-stabilizing activity. nih.gov

Antimicrobial Actions:

The antimicrobial activity of pyran derivatives has been demonstrated against a range of bacteria. While the exact molecular mechanisms are not fully elucidated for all compounds, some potential modes of action have been proposed.

Spiro-4H-pyran derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.gov The presence of both an indole and a cytosine ring in one of the more effective compounds suggests that these moieties may be important for its antibacterial effect. nih.gov

Other studies have shown that novel pyran derivatives can induce apoptosis in cancer cells by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org While this is related to anticancer activity, similar pathways could potentially be involved in their effects on microbial cells.

Antiviral Actions:

The pyran scaffold is a key component of several antiviral drugs and is a focus of ongoing research for the development of new antiviral agents.

Inhibition of Viral Proteases : Pyranopyrazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease that is essential for viral replication. nih.govresearchgate.net By blocking the active site of this enzyme, these compounds prevent the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov

Interference with Viral Replication : Some pyranopyrazoles have demonstrated significant antiviral activity during the replication phase of the human coronavirus 229E. nih.gov The precise molecular target within the replication machinery is an area of active investigation.

The general mechanism of antiviral drugs often involves inhibiting viral entry, uncoating, genome replication, or the synthesis and processing of viral proteins. youtube.com Pyran derivatives likely exert their antiviral effects by interfering with one or more of these stages. youtube.comresearchgate.net

The following table provides a summary of the molecular mechanisms of action for pyran derivatives:

Biological Activity Molecular Mechanism Specific Examples
Anti-inflammatory Inhibition of COX-2 enzyme nih.govresearchgate.net -
Modulation of NF-κB and MAPK signaling pathways researchgate.net Inhibition of iNOS and COX-2 expression researchgate.net
Stabilization of lysosomal membranes nih.gov Inhibition of heat-induced hemolysis nih.gov
Antimicrobial Disruption of bacterial cell processes Inhibition of S. aureus and S. pyogenes growth by spiro-4H-pyran derivatives nih.gov
Antiviral Inhibition of viral proteases Inhibition of SARS-CoV-2 Mpro by pyranopyrazole derivatives nih.govresearchgate.net
Interference with viral replication Inhibition of human coronavirus 229E replication nih.gov

Compound Names Mentioned in the Article

Compound Name
3,4-Dihydro-4-methyl-2H-pyran
(±)-2-acetoxymethyl-3,4-dihydro-2H-pyran
(R)-2-hydroxymethyl-3,4-dihydro-2H-pyran
(S)-2-acetoxymethyl-3,4-dihydro-2H-pyran
Nifedipine
Bax
Bcl-2

Interaction with Cancer Cell Lines and Proposed Mechanisms (excluding human trial data)

Extensive literature searches did not yield any specific studies on the direct interaction of this compound with cancer cell lines or any proposed mechanisms of anticancer action for this particular compound. While the broader class of dihydropyran derivatives has been the subject of research in oncology, with various analogues showing cytotoxic and apoptotic effects against different cancer cell lines, no such data is currently available for this compound itself.

Therefore, a detailed analysis of its effects on cancer cells, including the generation of data tables on its efficacy and a discussion of its molecular mechanisms, cannot be provided at this time. Further research would be necessary to determine if this compound possesses any anticancer properties.

Environmental and Green Chemistry Aspects of Dihydropyran Synthesis and Fate

Development of Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles have been actively applied to the synthesis of dihydropyran derivatives, focusing on improving the efficiency and environmental profile of the reactions. semanticscholar.org These efforts include the adoption of solvent-free conditions, the use of catalysts that can be easily recovered and reused, and the substitution of traditional organic solvents with aqueous media. nih.gov

The elimination of volatile organic solvents is a primary goal in green synthesis, as it reduces pollution, minimizes health and safety risks, and simplifies product purification. Several effective solvent-free methods for synthesizing dihydropyran derivatives have been developed.

One approach involves multicomponent reactions conducted at moderate temperatures without any solvent. For instance, dihydropyran derivatives can be synthesized from various aldehydes, malononitrile, and ethyl acetoacetate (B1235776) at 50°C in a solvent-free environment using a heterogeneous catalyst. ajchem-a.com This method is noted for its high reaction efficiency and short reaction times. ajchem-a.com Another notable solvent-free method employs molecular iodine as a mild and practical catalyst at ambient temperature, offering an environmentally friendly alternative to conventional protocols. organic-chemistry.org Mechanochemical methods, such as ball-milling, also provide a solvent-free route for the three-component synthesis of 4H-pyrans using a heterogeneous catalyst. nih.gov

Table 1: Comparison of Selected Solvent-Free Synthesis Methods for Dihydropyran Derivatives
CatalystReaction TypeConditionsKey AdvantagesReference
ZrCl₄@Arabic GumMulticomponent Reaction50°CHigh efficiency, short reaction time, catalyst recyclability ajchem-a.com
Molecular Iodine (I₂)CyclizationAmbient TemperatureMild, practical, inexpensive catalyst organic-chemistry.org
Cu₂(NH₂-BDC)₂(DABCO) MOFMechanochemical (Ball-Milling)Ambient TemperatureGood to excellent yields, avoids bulk solvents nih.gov

A variety of reusable catalysts have been successfully employed for dihydropyran synthesis:

Zirconium Chloride on Arabic Gum (ZrCl₄@Arabic Gum): This nano-catalyst is effective in solvent-free conditions and can be recovered and reused. ajchem-a.com

Tantalum-based Metal-Organic Frameworks (Ta-MOF): Novel Ta-MOF nanostructures have demonstrated high catalytic capability for synthesizing 1,4-dihydropyran derivatives. They are highly recyclable and lead to shorter reaction times and higher efficiency. nih.govfrontiersin.org

Activated Alumina (B75360): In the synthesis of 2,3-dihydropyran from tetrahydrofurfuryl alcohol, activated alumina serves as the catalyst. It can be regenerated by ignition at high temperatures to burn off accumulated tar, allowing for its reuse. orgsyn.org

Magnetic Nanoparticles: Catalysts anchored on magnetic nanoparticles, such as Fe₃O₄@PhSO₃H, offer excellent reusability as they can be easily separated from the reaction medium using an external magnet. semanticscholar.org

Table 2: Examples of Reusable and Heterogeneous Catalysts in Dihydropyran Synthesis
CatalystCatalyst TypeKey FeatureReusabilityReference
Ta-MOF NanostructuresMetal-Organic FrameworkHigh surface area, high reactivityCan be recovered and reused nih.govfrontiersin.org
Activated AluminaMetal OxideRegenerable via ignitionCan be reused after regeneration orgsyn.org
ZrCl₄@Arabic GumSupported NanoparticleHeterogeneous, easy separationCan be filtered and reused ajchem-a.com
NH₄HSO₄@SiO₂Supported AcidInexpensive, easy to prepareSuccessfully recycled in reactions nih.gov

Replacing conventional organic solvents with water is a significant step toward greener chemical processes. Water is non-toxic, non-flammable, and inexpensive. Research has shown that the synthesis of dihydropyran derivatives can be performed effectively in aqueous systems.

For example, the synthesis of 1,4-dihydropyran derivatives using a Ta-MOF nanocatalyst was optimized in a 1:1 mixture of water and ethanol, which proved to be the most effective solvent system for the reaction at room temperature. nih.govfrontiersin.org The use of water as a reaction medium not only enhances the environmental safety of the procedure but can also simplify the isolation of the product, particularly if the product is insoluble in water. rsc.org The development of efficient catalysts for multicomponent reactions in aqueous media is an active area of research, aiming to combine the benefits of atom economy with a benign reaction solvent. mjbas.com

Environmental Fate and Biodegradation Mechanisms

Understanding how chemical compounds behave in the environment is critical for assessing their long-term impact. This includes evaluating their potential for biodegradation and identifying the pathways through which they are broken down into simpler, non-harmful substances.

Dihydropyran derivatives are noted for their use in the preparation of biodegradable chemicals, suggesting that the pyran ring is susceptible to environmental degradation. ajchem-a.comajchem-a.com The presence of related pyran-4-one structures, such as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), in natural products and foods like whole wheat bread, prunes, and rose tea, further implies that biological systems possess mechanisms to metabolize these types of cyclic ethers. nih.gov

While specific quantitative biodegradability studies on 3,4-Dihydro-4-methyl-2H-pyran are not extensively detailed in the literature, the general use of the dihydropyran scaffold in biologically active and biodegradable materials points towards a favorable environmental profile. ajchem-a.comajchem-a.com

The degradation of dihydropyran derivatives can proceed through various pathways depending on the environmental conditions and the specific substituents on the pyran ring.

Biological Degradation: For the related compound DDMP, a proposed degradation pathway involves initial oxidation to form 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can then isomerize. nih.gov Subsequent oxidation is believed to lead to the opening of the pyran ring, resulting in the formation of simpler organic compounds, primarily ketones and acids. nih.gov This type of pathway, involving oxidation and ring cleavage, is a common mechanism in the biodegradation of cyclic organic compounds. nih.govnih.gov

Table 3: Proposed Biological Degradation Steps for a Dihydropyran Derivative (DDMP)
StepProcessIntermediate/Product ClassReference
1Oxidation of the parent compound (DDMP)Pyran-3,4-dione derivative nih.gov
2Isomerization5-hydroxymaltol nih.gov
3Further Oxidation and Ring OpeningSimpler ketones and acids nih.gov

Thermal Degradation: Under thermal stress (pyrolysis), dihydropyran compounds undergo decomposition through a different, non-biological mechanism. Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives show that the reaction proceeds through a concerted six-membered transition state. mdpi.com This process leads to ring opening and fragmentation, yielding simpler volatile organic compounds. For example, the decomposition of 3,6-dihydro-2H-pyran and 4-methyl-3,6-dihydro-2H-pyran generates formaldehyde (B43269) along with 1,3-butadiene (B125203) and 2-methyl-1,3-butadiene, respectively. mdpi.com While distinct from biodegradation, thermal decomposition represents another potential pathway for the transformation of these compounds in the environment under high-temperature conditions. mdpi.com

Future Directions and Emerging Research Avenues for 3,4 Dihydro 4 Methyl 2h Pyran

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of dihydropyran derivatives, including 3,4-Dihydro-4-methyl-2H-pyran, is a cornerstone of their application. Future research is intensely focused on discovering and refining catalytic systems that offer superior control over the chemical synthesis, leading to higher yields, greater purity, and the ability to select for specific stereoisomers (enantioselectivity).

Recent advancements have moved beyond traditional acid catalysis. Organocatalysis, for example, has shown significant promise. The use of catalysts like L-proline has been demonstrated to produce pyrans and thiopyrans stereospecifically in multicomponent reactions. nih.gov Another innovative approach involves the use of N-heterocyclic carbenes (NHCs), which are versatile catalysts for various organic transformations, including the synthesis of dihydropyran-2-ones. mdpi.com These catalysts are often derived from readily available precursors and can be tailored to achieve high levels of enantioselectivity. mdpi.com

Furthermore, the development of robust and recyclable catalysts is a key objective for sustainable chemistry. Novel Tantalum-based Metal-Organic Frameworks (Ta-MOFs) have been successfully employed as reusable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org These catalysts exhibit high efficiency, require shorter reaction times, and can be easily recovered and reused, making the synthetic process more environmentally friendly and cost-effective. nih.govfrontiersin.org For the construction of the core dihydropyran ring, ruthenium-based Grubbs' catalysts, typically used in olefin metathesis, have also been adapted for sequences involving allyl ethers to form cyclic enol ethers. organic-chemistry.org The ongoing exploration of such novel catalytic systems is expected to provide more efficient and selective pathways to this compound and its derivatives, opening up new possibilities for their use.

Catalyst TypeExample(s)Key Advantages
OrganocatalystsL-proline, N-heterocyclic carbenes (NHCs)High stereospecificity, metal-free, tunable
NanocatalystsTantalum-Metal Organic Frameworks (Ta-MOFs)High efficiency, recyclability, mild reaction conditions
Metathesis CatalystsGrubbs' catalysts (Ruthenium-based)Effective for specific ring-closing pathways

Development of Advanced Computational Models for Predicting Reactivity and Bioactivity

The integration of computational chemistry is revolutionizing how scientists approach chemical synthesis and drug discovery. For this compound, the development of sophisticated computational models is a critical future direction for predicting its behavior and potential applications.

Predicting Reactivity: Computational models, such as those based on Density Functional Theory (DFT), can be used to study reaction mechanisms and predict the kinetic and thermodynamic parameters of chemical transformations. For instance, a computational study on the thermal decomposition of a related compound, 4-methyl-3,6-dihydro-2H-pyran, successfully used DFT to calculate activation energies and understand the reaction pathways. mdpi.com Similar models can be applied to predict the reactivity of this compound in various reactions, guiding the design of more efficient synthetic routes and preventing the formation of unwanted byproducts. Furthermore, the rise of machine learning and neural networks offers the potential to predict the outcomes of organic reactions with increasing accuracy, moving beyond traditional theoretical models. nih.govarxiv.org

Predicting Bioactivity: A significant area of development is the use of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. wikipedia.orgnih.gov By analyzing the physicochemical properties and molecular descriptors of a series of dihydropyran derivatives, researchers can build models to predict the bioactivity of new, unsynthesized compounds. nih.gov This in silico screening can dramatically accelerate the drug discovery process by identifying promising candidates for synthesis and testing, saving considerable time and resources. nih.govnih.gov These predictive models, combined with techniques like molecular docking, can help elucidate how molecules based on the this compound scaffold might interact with biological targets such as proteins and enzymes. nih.govnih.gov

Integration of this compound into New Materials Science Applications

While the primary focus for dihydropyrans has been in organic synthesis and medicinal chemistry, their unique chemical properties suggest potential for applications in materials science. Future research will likely explore the incorporation of the this compound unit into novel polymers and functional materials.

The parent compound, 3,4-Dihydro-2H-pyran, has known potential in polymer applications, capable of polymerizing with itself or other unsaturated compounds. sigmaaldrich.combasf.com One established application is the stabilization of poly(oxymethylene) polymers, where dihydropyran is used to block terminal hydroxyl groups, enhancing the material's stability. sigmaaldrich.com Copolymers of dihydropyran with acrylic acid have also been synthesized and studied for their biological activities, indicating the versatility of this structural motif in polymer chains. koreascience.kr

The introduction of the methyl group in this compound can influence the physical properties of such polymers, potentially altering their solubility, thermal stability, and mechanical characteristics. Future work could focus on synthesizing polymers and copolymers incorporating this specific monomer to create materials with tailored properties. For example, polymer-bound versions of dihydropyran derivatives are already used as resins in solid-phase synthesis. sigmaaldrich.com This suggests a pathway for developing new functional materials, such as polymer supports for catalysis, separation media, or as components in advanced coatings and adhesives where the cyclic ether structure could impart desirable properties.

Potential Application AreaRationale
Polymer SynthesisThe vinyl ether functionality allows for polymerization and copolymerization.
Material StabilizationCan be used to cap reactive end-groups in other polymers, enhancing stability.
Functional ResinsCan be incorporated into polymer backbones to create supports for synthesis or catalysis.

Design of Next-Generation Bioactive Molecules based on the Dihydropyran Scaffold

The dihydropyran ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. researchgate.net This makes the this compound structure an attractive starting point for the design of new therapeutic agents.

The dihydropyran moiety is a key component of various natural products and pharmaceuticals. beilstein-journals.orgd-nb.info A prominent example is the antiviral drug Zanamivir, which is used to treat influenza and contains a dihydropyran fragment. beilstein-journals.orgd-nb.info Research has also demonstrated that molecules incorporating the dihydropyran scaffold exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govresearchgate.net

Future research will focus on using this compound as a building block to create libraries of novel compounds for biological screening. For instance, a derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, was instrumental in the synthesis of potent and selective agonists for the adenosine (B11128) A2A and A3 receptors, which are targets for anti-inflammatory therapies. nih.gov The methyl group on the this compound ring provides an additional point for structural diversification, potentially influencing how the molecule binds to its biological target and affecting its metabolic stability and pharmacokinetic profile. By systematically modifying the scaffold and attaching different functional groups, chemists can design next-generation bioactive molecules with enhanced potency, selectivity, and drug-like properties. tudublin.ie

Q & A

Basic Questions

Q. What are the common synthetic routes for 3,4-Dihydro-4-methyl-2H-pyran, and how are the products characterized?

  • Answer: The compound is synthesized via catalytic methods such as copper(II)–bisphosphine-catalyzed oligomerization, where stereochemical control is achieved using specific ligands (e.g., L3) and substrates like 3,5-dimethylhex-5-en-1-ol . Brønsted acid-mediated α-alkenylation is another route, involving reactions with carboxylic acids and coupling agents like dicyclohexylcarbodiimide (DCC) . Characterization relies on 1H/13C NMR for structural elucidation (e.g., coupling constants for diastereomers) and mass spectrometry (EI/CI) to confirm molecular ions and fragmentation patterns .

Q. What thermodynamic properties of this compound are critical for experimental design, and how are they measured?

  • Answer: Key thermodynamic parameters include:

  • ΔfH° (formation enthalpy): Determined via combustion calorimetry or gas-phase ion energetics (e.g., 84.7 ± 0.7 kJ/mol for ΔfH°gas) .
  • Cp,gas (constant-pressure heat capacity): Calculated using group-additivity methods or experimental gas-phase measurements (e.g., 103.1 J/mol·K at 298 K) .
  • Combustion enthalpy (ΔcH°): Measured via bomb calorimetry for liquid-phase reactions . These data are critical for predicting reaction feasibility and stability under varying temperatures.

Q. How is this compound utilized as a protecting group in organic synthesis?

  • Answer: The tetrahydro-2H-pyran (THP) group protects alcohols and amines by forming acid-labile ethers. A typical procedure involves reacting the substrate with this compound in THF, catalyzed by p-toluenesulfonic acid (p-TsOH). The reaction proceeds via acid-mediated ring-opening and subsequent etherification, with deprotection achieved using mild aqueous acid .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer: Key precautions include:

  • Flammability: Store below 30°C in explosion-proof facilities, away from oxidizers .
  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Spill management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) reported for this compound across different studies?

  • Answer: Discrepancies in ΔfH° values (e.g., Steele et al. vs. Dorofeeva) may arise from experimental techniques (e.g., gas-phase vs. liquid-phase measurements) . To resolve these:

  • Cross-validate using computational methods (e.g., DFT calculations) .
  • Reassess data quality via NIST reference standards, which provide error margins (e.g., ±0.7 kJ/mol) .
  • Replicate experiments under controlled conditions (e.g., standardized calorimetry protocols) .

Q. What strategies improve diastereoselectivity in the synthesis of substituted tetrahydropyrans using this compound derivatives?

  • Answer: Diastereoselectivity is enhanced by:

  • Chiral ligands: Copper(II)–bisphosphine catalysts (e.g., L3) induce stereochemical control during oligomerization .
  • Substrate engineering: Bulky substituents (e.g., 4-methoxyphenyl) favor specific transition states .
  • Reaction kinetics: Lower temperatures slow epimerization, preserving stereochemical integrity .

Q. How does computational modeling aid in predicting the physicochemical properties of this compound derivatives?

  • Answer: Models like Peng-Robinson (for critical parameters) and Antoine equations (for vapor pressure) predict properties such as:

  • Critical temperature (Tc): 539.5 K .
  • Viscosity/thermal conductivity: Calculated via molecular dynamics simulations .
    These models enable rapid screening of derivatives for applications in catalysis or material science .

Q. What mechanistic insights explain the regioselectivity in Brønsted acid-mediated α-alkenylation of 3,4-Dihydro-2H-pyrans?

  • Answer: The reaction proceeds via:

  • Acid activation: Protonation of the dihydropyran oxygen increases electrophilicity at the α-position .
  • Concerted transition state: Alkenyl groups attack the α-carbon, stabilized by resonance with the oxocarbenium intermediate .
  • Steric effects: Bulky substituents on the dihydropyran ring direct alkenylation to less hindered positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.